Vasopressin V1a Receptor Modulation: A Defined EC50 Value
This compound demonstrates measurable agonist activity at the human vasopressin V1a receptor, with an EC50 of 6.68 µM [1]. While this is a micromolar potency, it establishes a specific, quantifiable biochemical interaction for this precise chemical entity. It is distinct from other quinazolinones in the same screening panel that may have shown no activity or different potency against this target. This data point provides a critical baseline for structure-activity relationship (SAR) studies involving the 3-hydroxy-4(3H)-quinazolinone scaffold.
| Evidence Dimension | Vasopressin V1a Receptor Agonist Activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 6.68 µM (6680 nM) |
| Comparator Or Baseline | Other compounds from the same MLSMR screening library. Activity is specific to this compound; many screened compounds are inactive. |
| Quantified Difference | N/A (Specific activity for this compound, inactive or less potent for others). |
| Conditions | Agonist activity at recombinant human vasopressin V1a receptor expressed in a cell-based assay. Data curated from PubChem BioAssay AID 463127 (Scripps Research Institute Molecular Screening Center). |
Why This Matters
This provides a clear, quantifiable entry point for SAR campaigns targeting the vasopressin system, a key area in neurological and cardiovascular drug discovery.
- [1] BindingDB. (2011). BDBM75715: 6-bromanyl-2-(3-chlorophenyl)-3-oxidanyl-quinazolin-4-one. Retrieved from BindingDB. View Source
